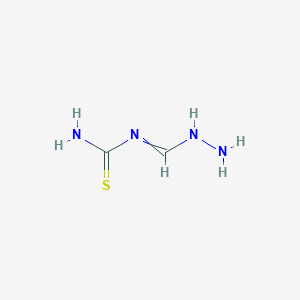

Thiourea, N-(aminoiminomethyl)-

Description

Historical Context and Evolution of Research Perspectives

The initial exploration of guanylthiourea (B104047) was primarily centered on its synthesis. Early methods reported in the literature involved several synthetic routes. One of the first described preparations involved the prolonged reaction of N-cyanoguanidine or an amidinourea salt with saturated aqueous hydrogen sulfide (B99878) at elevated temperatures of 60–80°C. orgsyn.org Other early synthetic approaches included its formation in small amounts when thiourea (B124793) was heated with thiophosgene (B130339) or phosphorus pentachloride, and through the acid hydrolysis of 4,6-diamino-2-thio-1,3,5-thiadiazine. orgsyn.org A significant challenge in these early syntheses was the isolation of the final product, as it often precipitated as a sparingly soluble salt, requiring relatively complex procedures to obtain the free base. orgsyn.org A notable advancement was a procedure based on Bamberger's method, which allowed for the direct isolation of the guanylthiourea base. orgsyn.org

Over time, the research perspective on guanylthiourea has evolved from a singular focus on synthesis to a broader appreciation of its utility as a chemical intermediate. chemicalland21.comruifuchemical.com This shift is exemplified by its role as a key precursor in the synthesis of pharmaceuticals. chemicalland21.com A prominent example is its use in the production of Famotidine, a histamine (B1213489) H₂-receptor antagonist. chemicalland21.comruifuchemical.com The research landscape has further expanded to investigate the potential of guanylthiourea derivatives in medicinal chemistry, such as their investigation as antifolate antimalarial agents. researchgate.net

Fundamental Research Directions and Current Academic Significance

The current academic significance of N-(aminoiminomethyl)thiourea is multifaceted, with active research in several key areas. These include its role in coordination chemistry, its use as a foundational structure in medicinal chemistry, and its investigation through computational methods.

Coordination Chemistry: Thiourea and its derivatives are recognized as versatile ligands in coordination chemistry due to the presence of nucleophilic sulfur and nitrogen atoms. mdpi.comcardiff.ac.uk These atoms can act as donor sites, allowing for the formation of stable complexes with various metal ions. mdpi.com The structure of guanylthiourea, possessing multiple nitrogen atoms in addition to the sulfur atom, presents several potential binding modes, making it an interesting ligand for the synthesis of new metal-organic frameworks and coordination polymers. mdpi.comcardiff.ac.uk

Quantum Chemical Studies: The electronic structure and reactivity of guanylthiourea have been the subject of quantum chemical analysis. researchgate.netnih.gov These theoretical studies have provided insights into its fundamental properties. Research has identified two primary tautomeric forms, the thione and thiol forms, and has investigated their relative stabilities. researchgate.netnih.gov Computational models have been used to study the interconversion between these tautomers and to elucidate reaction mechanisms, such as S-alkylation. nih.gov Furthermore, these studies have explored the protonation behavior of guanylthiourea, revealing that the preferred site of protonation can differ depending on the chemical environment, such as in the gas phase versus an aqueous medium. nih.gov

Synthetic Intermediate and Pharmacophore: Guanylthiourea continues to be a valuable intermediate in organic synthesis. chemicalland21.comnih.gov Beyond its established use in pharmaceutical manufacturing, it serves as a scaffold for creating diverse molecular architectures. chemicalland21.comruifuchemical.com In the field of drug discovery, the guanylthiourea moiety is considered an important pharmacophore. researchgate.net For instance, it has been incorporated into novel molecular designs aimed at developing new therapeutic agents. Molecular docking studies have been employed to design hybrid molecules that combine the guanylthiourea fragment with other pharmacologically active groups to target specific biological entities like the PfDHFR enzyme in the context of antimalarial research. researchgate.net

Material Science Applications: The broader class of thiourea derivatives has applications in material science, for example, as vulcanization accelerators in the rubber industry. chemicalland21.com Some derivatives have also been noted for their antioxidant properties within vulcanized materials. researchgate.net This suggests potential avenues for research into guanylthiourea and its derivatives for the development of new polymers and materials with specific functional properties.

Table of Physicochemical Properties of Guanylthiourea

| Property | Value |

|---|---|

| Molecular Formula | C₂H₆N₄S |

| Molecular Weight | 118.16 g/mol |

| Appearance | White to off-white powder or crystals |

| CAS Number | 2114-02-5 |

Table of Early Synthesis Methods for Guanylthiourea

| Reactants | Conditions | Noteworthy Aspects | Reference |

|---|---|---|---|

| N-cyanoguanidine or amidinourea salt, Hydrogen sulfide | Aqueous solution, 60–80°C | Prolonged reaction time | orgsyn.org |

| Thiourea, Thiophosgene or Phosphorus pentachloride | Heating at 100–110°C | Forms in small quantities | orgsyn.org |

| 4,6-diamino-2-thio-1,3,5-thiadiazine | Acid hydrolysis | - | orgsyn.org |

Structure

3D Structure

Properties

Molecular Formula |

C2H6N4S |

|---|---|

Molecular Weight |

118.16 g/mol |

IUPAC Name |

hydrazinylmethylidenethiourea |

InChI |

InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7) |

InChI Key |

RMUFSRMRRDOUHH-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=S)N)NN |

Origin of Product |

United States |

Synthetic Methodologies for Thiourea and Its Derivatives

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing guanylthiourea (B104047) have been well-established, relying on accessible starting materials and straightforward reaction pathways.

Cyanamide (B42294) and Calcium Cyanamide Based Syntheses

One of the earliest and most fundamental methods for preparing guanylthiourea involves the reaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide (B99878). orgsyn.org In a typical procedure, an aqueous solution of N-cyanoguanidine is treated with a stream of hydrogen sulfide gas at elevated temperatures (65-75°C) for an extended period. orgsyn.org The reaction proceeds to form guanylthiourea, which can be isolated from the reaction mixture. orgsyn.org This method, while effective, can be time-consuming. orgsyn.org

The use of calcium cyanamide as a starting material also presents a viable route to thiourea (B124793) derivatives. google.compatsnap.com For instance, thiourea can be produced by reacting calcium cyanamide with hydrogen sulfide in an aqueous suspension. google.com This process can be optimized by conducting it in two stages at different temperatures and pressures to improve yield and purity. google.com While this specific example leads to the parent thiourea, the underlying principle of using cyanamide salts is a cornerstone of classical synthesis in this chemical family.

Recent advancements have focused on improving the efficiency of cyanamide-based syntheses. For example, the reaction of dicyandiamide (B1669379) with hydrogen sulfide can be catalyzed by amines, ammonia (B1221849), and/or elemental sulfur in a solvent like N-alkylpyrrolidone. google.comgoogle.com This catalytic approach significantly accelerates the reaction. google.com Additionally, the direct guanylation of amines using cyanamide in water, catalyzed by scandium(III) triflate, offers a milder and more environmentally friendly alternative to traditional methods that often require harsh conditions. organic-chemistry.org This catalytic system facilitates the in situ generation of a reactive carbodiimide (B86325) intermediate, which then reacts with the amine. organic-chemistry.org

Table 1: Comparison of Cyanamide-Based Synthetic Routes for Guanylthiourea

| Starting Material | Reagents | Conditions | Yield | Reference |

| N-Cyanoguanidine | Hydrogen sulfide, Water | 65-75°C, 37-42 hours | 50-55% | orgsyn.org |

| Dicyandiamide | Hydrogen sulfide, N-alkylpyrrolidone, Amine/Ammonia/Sulfur catalyst | Elevated temperature | High | google.comgoogle.com |

| Amine | Cyanamide, Scandium(III) triflate | Water, 100°C | Up to 95% | organic-chemistry.org |

Carbon Disulfide and Ammonia Reaction Routes

The reaction between carbon disulfide and ammonia or amines serves as another classical pathway for the synthesis of thiourea and its derivatives. organic-chemistry.orgresearchgate.net This method typically proceeds through the formation of a dithiocarbamate (B8719985) salt as an intermediate. nih.gov This salt can then be desulfurized to yield an isothiocyanate, which subsequently reacts with an amine to form the desired thiourea. nih.gov

A notable example involves the reaction of carbon disulfide with ammonia, which can lead to the formation of ammonium (B1175870) thiocyanate (B1210189). nih.govkyoto-u.ac.jp This reaction is influenced by factors such as the molar ratio of the reactants and the reaction temperature. kyoto-u.ac.jp Theoretical studies have also explored the formation of carbon disulfide and ammonia from the thermal decomposition of thiourea, providing insights into the reverse reaction pathways. researchgate.net

More direct one-pot syntheses have been developed where an amine, carbon disulfide, and an oxidant are reacted in water to produce symmetrical and asymmetrical thioureas. researchgate.net This approach offers a simpler and more environmentally friendly process. researchgate.net

Ammonium Thiocyanate Isomerization Methodologies

The isomerization of ammonium thiocyanate is a well-known method for producing thiourea. orientjchem.org Heating ammonium thiocyanate in a solid state can lead to the formation of guanidine (B92328) thiocyanate. researchgate.netscielo.br The yield of this reaction is influenced by temperature and the presence of other substances like river sand, kaolin, or various salts. researchgate.netscielo.br For instance, heating ammonium thiocyanate at 120°C in the presence of seawater salts or transition metals has been shown to increase the production of both thiourea and guanidine. researchgate.net Guanidine salts can also be prepared by heating ammonium thiocyanate, which can then be converted to other salts like guanidine nitrate (B79036). orgsyn.org

Contemporary and Advanced Synthetic Protocols

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of guanylthiourea and its derivatives, often offering better yields, milder reaction conditions, and greater substrate scope.

Nucleophilic Substitution Reactions in Thiourea Synthesis

Nucleophilic substitution reactions are a cornerstone of modern organic synthesis and have been effectively applied to the creation of thiourea derivatives. A key strategy involves the activation of thioureas to make them better guanylating agents. lookchemmall.com For example, N,N'-di-Boc-substituted thiourea, when activated with trifluoroacetic anhydride, acts as a mild thioacylating agent for various nucleophiles, including amines, leading to the formation of thiocarbonyl compounds. organic-chemistry.org

The synthesis of S-benzylated guanylthiourea derivatives has been achieved through the reaction of guanylthiourea with alkyl bromides. nih.gov This method has been utilized to design potential inhibitors of enzymes like Plasmodium falciparum dihydrofolate reductase. nih.gov Furthermore, the synthesis of N-(methoxycarbonylthienylmethyl)thioureas involves a sequence of reactions starting with radical bromination, followed by substitution with a trifluoroacetamide (B147638) anion, deprotection, and subsequent formation of an isothiocyanate which then reacts with ammonia. nih.gov

Reactions of Isothiocyanates with Amine Compounds

The reaction of isothiocyanates with amines is a widely used and versatile method for synthesizing a broad range of thiourea derivatives. nih.govnih.govrsc.org This approach is particularly valuable for creating unsymmetrical thioureas. organic-chemistry.org The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. mdpi.com

A variety of isothiocyanates can be synthesized from primary amines and carbon disulfide in aqueous conditions, which can then be used to produce thioureas. beilstein-journals.org This process often involves the in-situ generation of a dithiocarbamate salt, followed by elimination to form the isothiocyanate. beilstein-journals.org The reaction of isothiocyanates with amines can be carried out under various conditions, including mechanochemical ball milling, which offers a solvent-free synthetic route. nih.gov This technique has been successfully employed for the synthesis of N,N'-disubstituted thioureas from aryl isothiocyanates and anilines. nih.gov

Green Chemistry Principles Applied to Thiourea Synthesis

The application of green chemistry principles to the synthesis of thiourea derivatives is a significant trend, aiming to reduce the use of hazardous materials and improve energy efficiency. General strategies include the use of water or green solvents like cyrene, the development of catalyst-free reactions, and the use of nanocatalysts to enhance reaction rates and selectivity under milder conditions. google.comnih.govresearchgate.net For instance, one-step syntheses of thiourea derivatives have been developed using water as a solvent, which offers environmental benefits and simplifies product separation. google.com Another approach involves a one-pot method using the bio-based solvent cyrene, achieving almost quantitative yields for N,N'-diaryl thioureas. nih.gov

A patented industrial process for preparing N-(aminoiminomethyl)thiourea involves the reaction of dicyandiamide with hydrogen sulfide in N-alkylpyrrolidone (e.g., N-methylpyrrolidone) as a solvent. This reaction is facilitated by catalytic amounts of amines, ammonia, or elemental sulfur. google.com While primarily focused on high yield and purity, this method represents a more controlled and efficient route compared to older preparations, aligning with some green chemistry goals by optimizing atom economy and process efficiency. google.com

Development of One-Step Synthesis Procedures

The development of one-step, or one-pot, syntheses is crucial for improving the efficiency and cost-effectiveness of chemical production. For N-(aminoiminomethyl)thiourea, classical synthetic routes often involve multiple steps and laborious purification processes. orgsyn.org These methods include the prolonged reaction of N-cyanoguanidine with aqueous hydrogen sulfide or the treatment of an amidinourea salt with hydrogen sulfide. orgsyn.org

More direct, one-pot procedures are highly desirable. The reaction of dicyandiamide with hydrogen sulfide in a suitable solvent system, as described in a patented process, can be considered a one-pot synthesis. google.com This method avoids the isolation of intermediates, streamlining the production of guanylthiourea. While many one-pot syntheses focus on creating thiourea derivatives from simpler thioureas or starting materials nih.govrsc.orgcrimsonpublishers.com, the development of straightforward, high-yield, one-step methods for N-(aminoiminomethyl)thiourea itself remains a key objective.

Table 1: Comparison of Synthetic Procedures for N-(aminoiminomethyl)thiourea

| Method | Starting Materials | Conditions | Notes | Reference |

| Classical Synthesis | N-Cyanoguanidine, Hydrogen Sulfide | Saturated aqueous H₂S, 60–80°C, prolonged interaction | Product isolated as a sparingly soluble salt, requiring laborious purification. | orgsyn.org |

| Classical Synthesis | Amidinourea salt, Hydrogen Sulfide | Aqueous H₂S, 60–80°C | Similar to the N-cyanoguanidine method in terms of complexity. | orgsyn.org |

| Patented Process | Dicyandiamide, Hydrogen Sulfide | N-alkylpyrrolidone solvent, catalytic amine/ammonia/sulfur, ~90°C | A more direct, one-pot industrial process with high yield (>96%). | google.com |

Ultrasonic Irradiation and Photocatalytic Methods in Thiourea Compound Preparation

Modern synthetic techniques like ultrasonic irradiation and photocatalysis are being increasingly explored to enhance chemical reactions. Ultrasound can improve reaction rates and yields through acoustic cavitation, which generates localized high-energy conditions. researchgate.net Photocatalysis utilizes light to activate a catalyst, enabling reactions under mild, environmentally friendly conditions. rsc.orgbeilstein-journals.org

These methods have been successfully applied in the chemistry of thiourea derivatives. For example, ultrasound has been used to assist in the synthesis of guanidines from thioureas, showcasing its utility in derivatization reactions. researchgate.net Similarly, visible-light photocatalysis with nitrogen-doped ZnO nanorods has been employed to synthesize unsymmetrical thiourea derivatives. rsc.org Furthermore, certain thiourea derivatives themselves have been developed as organophotocatalysts for reactions like the reductive photocleavage of sulfonamides. researchgate.net Low-cost thiourea has also been used as a precursor to create nitrogen-rich graphitic carbon nitride (g-C₃N₄), a highly effective visible-light photocatalyst. rsc.orgresearchgate.net

However, the direct application of ultrasonic or photocatalytic methods for the primary synthesis of N-(aminoiminomethyl)thiourea from its precursors is not prominently featured in the current literature. These techniques are primarily associated with the synthesis of thiourea derivatives or reactions where thioureas act as substrates or precursors for catalysts.

Derivatization Strategies for Thiourea Structural Modification

The modification of the thiourea structure is a key strategy for developing new compounds with tailored properties. This involves the synthesis of substituted derivatives, oxidation reactions, and the formation of various oxides.

Synthesis of Substituted Thioureas, including Acylthioureas

Substituted thioureas, particularly acylthioureas, are a major class of derivatives with extensive applications. mdpi.comnih.gov The most common synthetic route to N-acylthioureas involves a two-step, one-pot procedure. First, an acid chloride is reacted with a thiocyanate salt (such as potassium or ammonium thiocyanate) in an anhydrous solvent like acetone (B3395972) to form an acyl isothiocyanate intermediate in situ. mdpi.comnih.gov This highly reactive intermediate is not isolated but is directly treated with an amine, which undergoes a nucleophilic addition to the isothiocyanate group to yield the final N-acylthiourea product. mdpi.comnih.gov

General Synthesis of N-Acyl Thioureas

Step 1: R-COCl + KSCN → [R-CO-NCS] + KCl

Step 2: [R-CO-NCS] + R'-NH₂ → R-CO-NH-CS-NH-R'

While this is a versatile and widely used method for a vast range of thiourea derivatives mdpi.comnih.govpsu.edu, specific examples of applying this derivatization strategy starting with N-(aminoiminomethyl)thiourea are not detailed in the reviewed literature. The inherent functionality of the guanyl group would likely require specific reaction conditions and protecting group strategies to achieve selective acylation.

Oxidation Reactions of Thiourea and Substituted Thioureas

The sulfur atom in the thiourea moiety is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. researchgate.net The oxidation of N-(aminoiminomethyl)thiourea (guanylthiourea, GTU) has been studied, revealing a propensity for oxidative cyclization. researchgate.netacs.orgrsc.org

When N-(aminoiminomethyl)thiourea is oxidized with acidified iodate, the primary product is not a simple oxide but a cyclized derivative: 3,5-diamino-1,2,4-thiadiazole. acs.org The proposed mechanism involves a 2-electron oxidation of the sulfur atom to form an unstable sulfenic acid intermediate. This intermediate then undergoes a rapid intramolecular cyclization by attacking the distal amino group of the guanyl moiety, eliminating a molecule of water to form the stable five-membered thiadiazole ring. acs.org The stoichiometry of this reaction varies depending on the relative concentrations of the reactants. acs.org

Table 2: Stoichiometry of N-(aminoiminomethyl)thiourea (GTU) Oxidation by Iodate

| Condition | Stoichiometric Equation | Reference |

| Excess GTU | IO₃⁻ + 3H₂NC(=NH)NHC(=S)NH₂ → I⁻ + 3C₂H₄N₄S + 3H₂O | acs.org |

| Excess Iodate | 2IO₃⁻ + 5H₂NC(=NH)NHC(=S)NH₂ + 2H⁺ → 5C₂H₄N₄S + I₂ + 6H₂O | acs.org |

Formation of Thiourea S,S,S-Trioxides

The oxidation of thioureas can lead to various sulfur oxides. The most well-known oxidation product of the parent thiourea is thiourea dioxide, which exists in equilibrium with its tautomer, formamidine (B1211174) sulfinic acid (an S,S-dioxide). wikipedia.org This compound is stable and has industrial applications as a reducing agent. wikipedia.org

The formation of a thiourea S,S,S-trioxide is not a typical oxidation pathway. Research has identified an S,S,S-trioxide as a by-product in the oxidation of a specific, sterically hindered imidazole-based thiourea. nih.gov However, there is no evidence in the reviewed scientific literature for the formation or isolation of N-(aminoiminomethyl)thiourea S,S,S-trioxide. The reactivity of the guanyl group makes oxidative cyclization a more favorable pathway, as seen in the formation of thiadiazoles. acs.org

Catalytic Applications of Thiourea in Organic Transformations

Thiourea (B124793) as a Hydrogen Bond Donor Organocatalyst

The catalytic prowess of N-(aminoiminomethyl)thiourea and its derivatives is primarily rooted in their capacity to form strong hydrogen bonds with substrates. wikipedia.orgacs.org This non-covalent interaction allows for the activation of electrophiles, rendering them more susceptible to nucleophilic attack. wikipedia.orgacs.org The development of thiourea-based organocatalysts has provided a metal-free and often milder alternative to traditional Lewis acid catalysis. wikipedia.org

Mechanistic Insights into Hydrogen Bond Catalysis and Substrate Activation

The fundamental principle behind thiourea's catalytic activity lies in its ability to act as a dual hydrogen bond donor through its N-H protons. wikipedia.org This interaction with electron-rich atoms, such as the oxygen of a carbonyl group or the nitrogen of an imine, effectively lowers the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO), thereby activating it towards nucleophilic attack. wikipedia.orgrsc.org

Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating the intricate mechanisms of thiourea-catalyzed reactions. rsc.orgnih.gov These studies have revealed that the activation can proceed through different pathways, including a dual hydrogen bond activation or even Brønsted acid catalysis, depending on the specific catalyst and substrate. nih.gov For instance, in some cases, the thiourea moiety can form a bifurcated hydrogen bond with the substrate, leading to a concerted and asynchronous transition state. nih.gov In other scenarios, a stepwise mechanism involving the formation of an intermediate, such as an oxocarbenium ion, may be operative. nih.gov The acidity of the thiourea N-H protons, which is greater than that of corresponding ureas, plays a crucial role in its enhanced hydrogen-bonding ability. wikipedia.org

Asymmetric Catalysis Employing Chiral Thiourea Derivatives

A significant advancement in thiourea organocatalysis has been the development of chiral derivatives, which enable the synthesis of enantiomerically enriched products. wikipedia.orgnih.gov By incorporating a chiral scaffold into the thiourea structure, it is possible to create a chiral environment around the active site, thereby directing the approach of the nucleophile to one face of the activated electrophile. nih.govnih.gov

Cinchona alkaloids and chiral diamines are common sources of chirality for these catalysts. nih.govnih.gov The resulting chiral thiourea catalysts have been successfully employed in a variety of asymmetric reactions, including nucleophilic additions and cycloadditions, often achieving high levels of enantioselectivity. acs.orgnih.govnih.govnih.govacs.org The precise spatial arrangement of the thiourea moiety and the chiral unit is critical for effective stereochemical control. nih.gov

Development and Application of Bifunctional Thiourea Catalysts

To further enhance catalytic activity and selectivity, bifunctional thiourea catalysts have been designed. wikipedia.orgacs.org These catalysts incorporate a second functional group, typically a Brønsted base such as a tertiary amine, in addition to the hydrogen-bonding thiourea moiety. acs.orgnih.gov This dual activation strategy allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via deprotonation by the basic group). libretexts.orgjst.go.jp

This synergistic activation has proven to be highly effective in a range of reactions, including Michael additions and Henry reactions. libretexts.orgjst.go.jp The development of bifunctional catalysts has significantly expanded the scope of thiourea organocatalysis, enabling reactions that were previously challenging to achieve with high efficiency and stereoselectivity. jst.go.jprsc.org For example, bifunctional thioureas derived from commercially available saccharides and chiral diamines have been shown to promote the Michael addition of ketones to nitrodienes with high enantioselectivity. acs.org

Specific Thiourea-Catalyzed Organic Reactions

The versatility of N-(aminoiminomethyl)thiourea and its derivatives as organocatalysts is demonstrated by their successful application in a variety of important organic transformations.

Nucleophilic Addition Reactions (e.g., Asymmetric Michael Addition, Henry Reaction)

Asymmetric Michael Addition: The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Chiral bifunctional thiourea catalysts have been extensively used to promote asymmetric Michael additions with high enantioselectivity. libretexts.orgacs.orgrsc.orgrsc.org These catalysts activate the α,β-unsaturated electrophile through hydrogen bonding while the basic moiety activates the nucleophile. libretexts.org A variety of nucleophiles, including malonates, β-ketoesters, and ketones, have been successfully added to nitroolefins and other Michael acceptors. libretexts.orgacs.org

Table 1: Examples of Thiourea-Catalyzed Asymmetric Michael Additions

| Catalyst Type | Electrophile | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Bifunctional Thiourea | α,β-Unsaturated Imide | Malononitrile | Up to 93% | libretexts.org |

| Bifunctional Thiourea | Nitroolefin | 1,3-Dicarbonyl Compound | Up to 94% | libretexts.org |

| Bifunctional Thiourea | Nitrodiene | Ketone | 84-99% | acs.org |

| Bifunctional Thiourea | Nitroalkene | Diphenyl Phosphite | High | rsc.org |

Asymmetric Henry Reaction: The Henry reaction, or nitroaldol reaction, involves the addition of a nitroalkane to a carbonyl compound. Chiral thiourea catalysts, particularly bifunctional variants, have proven to be highly effective in catalyzing asymmetric Henry reactions. nih.govacs.orgmdpi.com These catalysts facilitate the deprotonation of the nitroalkane by the basic group and activate the carbonyl electrophile through hydrogen bonding. acs.orgrsc.org This methodology has been successfully applied to the synthesis of chiral β-nitro alcohols, which are valuable synthetic intermediates. nih.govacs.orgrsc.org For instance, aza-Henry reactions of isatin-derived ketimines with long-chain nitroalkanes catalyzed by chiral thioureas have achieved high enantioselectivities (78–99% ee) and excellent diastereoselectivities. nih.gov

Table 2: Examples of Thiourea-Catalyzed Asymmetric Henry Reactions

| Catalyst Type | Electrophile | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Chiral Thiourea | Isatin-derived Ketimine | Long-chain Nitroalkane | 78-99% | nih.gov |

| Bifunctional Thiourea | N-Boc Imine | Nitromethane | Up to 99.8% | acs.org |

| Guanidine-Thiourea | Aliphatic Aldehyde | Nitroalkane | High | rsc.org |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Diels-Alder Reaction: The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. Thiourea derivatives have been shown to catalyze Diels-Alder reactions by activating the dienophile through hydrogen bonding. rsc.orgiitd.ac.inrsc.org This activation lowers the energy of the dienophile's LUMO, accelerating the reaction and often enhancing the endo-selectivity. iitd.ac.in Both monofunctional and bifunctional thiourea catalysts have been employed, with bifunctional systems sometimes offering superior reactivity and stereocontrol. acs.orgrsc.org For example, an inverse-electron-demand oxa-Diels-Alder reaction between allyl ketones and alkenyl 1,2-diketones has been achieved using a bifunctional thiourea catalyst, yielding highly functionalized dihydropyrans with excellent enantioselectivities. acs.org

1,3-Dipolar Cycloadditions: 1,3-dipolar cycloadditions are versatile methods for the synthesis of five-membered heterocyclic rings. wikipedia.org Chiral bifunctional thiourea catalysts have been successfully utilized in asymmetric 1,3-dipolar cycloadditions. rsc.orgacs.orgresearchgate.net The catalyst typically activates the dipolarophile via hydrogen bonding, while the basic moiety can interact with the 1,3-dipole. rsc.org This strategy has been applied to the reaction of azomethine ylides with various dipolarophiles, leading to the formation of highly substituted pyrrolidines with excellent stereocontrol. rsc.orgacs.org In some cases, intramolecular hydrogen bonding within the dipole precursor can work in concert with the catalyst to achieve high reactivity and selectivity. acs.org

Catalysis in Acetalization and Glycosylation Processes

The construction of glycosidic bonds is a fundamental yet challenging task in carbohydrate chemistry, where achieving high stereoselectivity is paramount. Thiourea-based organocatalysts have emerged as a powerful tool in this field, primarily by activating glycosyl donors through non-covalent hydrogen bonding interactions, mimicking the function of natural glycosyltransferase enzymes. nih.gov This activation typically involves the thiourea N-H protons forming hydrogen bonds with a leaving group on the glycosyl donor, facilitating its departure and the subsequent attack by an alcohol nucleophile. nih.govnih.gov

In some systems, thiourea catalysts work cooperatively with a Brønsted acid, such as phosphoric acid. This dual catalytic approach has been successful in the stereocontrolled synthesis of O-glycosides from strategically protected glycosyl trichloroacetimidate (B1259523) donors, achieving high yields and excellent stereoselectivity with a diverse range of alcohol nucleophiles. researchgate.net While the principles of thiourea-based hydrogen-bond catalysis are well-established for glycosylation, specific applications utilizing the bifunctional nature of N-(aminoiminomethyl)thiourea in these processes are not extensively detailed in available research. The inherent basicity of the guanidine (B92328) group could potentially interfere with the typically acid-promoted or acid-sensitive nature of glycosylation reactions, suggesting that careful catalyst design would be crucial for successful application.

Thiourea-Mediated Amination of Alcohols

The direct substitution of a hydroxyl group in an alcohol with an amino group is a highly valuable and atom-economical transformation for synthesizing amines. A prominent strategy for this conversion is the "hydrogen-borrowing" or "dehydroamination" mechanism. In this process, a catalyst, typically a transition metal complex, transiently dehydrogenates the alcohol to form an intermediate aldehyde or ketone. mdpi.com This carbonyl intermediate then reacts with an amine source (like ammonia) to form an imine, which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the final amine product. mdpi.com

Petasis-Type Reactions Catalyzed by Thiourea Compounds

The Petasis reaction, a multicomponent transformation involving an amine, a carbonyl compound, and an organoboron reagent, is a powerful method for synthesizing complex and highly functionalized amines. acs.orgnih.gov The use of chiral thiourea-based organocatalysts has enabled the development of asymmetric variants of this reaction. In these catalytic systems, the thiourea moiety plays a critical role in activating the reaction intermediates via hydrogen bonding. nih.gov

For example, in the asymmetric Petasis-type reaction of quinolines, a chiral thiourea catalyst is proposed to activate an N-acylated quinolinium salt through hydrogen bonding, thereby facilitating the nucleophilic attack of the organoboronic acid. nih.gov The catalyst can also feature a secondary functional group, such as a 1,2-amino alcohol, to interact with the boronic acid and control the stereochemical outcome. nih.gov Similarly, dual catalyst systems, such as a thiourea-BINOL catalyst, have been effective in the reaction of salicylaldehydes and secondary amines, where the thiourea is believed to form crucial hydrogen bonds with the phenoxide anion of the aldehyde component. nih.gov

While these examples highlight the utility of various bifunctional thiourea derivatives in enantioselective Petasis reactions, specific studies detailing the use of N-(aminoiminomethyl)thiourea catalysts were not found in the reviewed literature. nih.govnih.gov Nevertheless, the established mechanism suggests that a guanidinyl-thiourea catalyst could potentially activate the iminium ion intermediate through its thiourea part while the guanidine unit could act as a base or interact with other components of the reaction.

Baylis-Hillman Reaction Enhancements

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine or phosphine (B1218219). wikipedia.org A significant drawback of this reaction is its often slow rate. Bifunctional catalysts, including those containing a thiourea moiety, have been developed to enhance both the rate and enantioselectivity of the reaction. wikipedia.orgbeilstein-journals.org

The catalytic potential of N-(aminoiminomethyl)thiourea in this context can be inferred from studies on its constituent functional groups. The guanidine moiety is a known and efficient catalyst for the Morita-Baylis-Hillman reaction of allenoates with aldehydes. researchgate.net In this role, the strong basicity of the guanidine facilitates the initial nucleophilic attack and subsequent proton transfer steps. researchgate.netorganic-chemistry.org

Simultaneously, the thiourea group can act as a Brønsted acid or hydrogen-bond donor. In related systems, chiral thiourea co-catalysts are used alongside a primary nucleophilic catalyst (like DABCO) to control enantioselectivity by stabilizing the zwitterionic intermediates through hydrogen bonding. wikipedia.org A bifunctional guanidinyl-thiourea, therefore, offers the potential for a single molecule to perform both the primary base catalysis (via the guanidine) and the hydrogen-bond stabilization (via the thiourea), creating a more organized transition state and potentially enhancing both reaction rate and stereocontrol.

Tandem and Cascade Organocatalyzed Reaction Sequences

A key advantage of bifunctional organocatalysts like N-(aminoiminomethyl)thiourea is their ability to promote tandem or cascade reactions, where multiple chemical bonds are formed in a single operation without the isolation of intermediates. nih.govrsc.org This approach offers high atom economy and synthetic efficiency, rapidly building molecular complexity. wikipedia.orgrsc.org The guanidinyl-thiourea structure is particularly well-suited for this, as it can simultaneously activate both a nucleophile and an electrophile. nih.govnih.gov

This dual activation has been demonstrated in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a chiral guanidine-thiourea derivative. nih.govresearchgate.net The catalyst's guanidine group acts as a Brønsted base to deprotonate the diethyl malonate (nucleophile), while the thiourea moiety activates the trans-β-nitrostyrene (electrophile) via double hydrogen-bonding to the nitro group. nih.govnih.gov This brings the two reactants into close proximity within a structured, chiral environment, facilitating the reaction.

While the primary research focused on the initial Michael addition, this type of activation is a common first step for more complex cascade sequences. The Michael adduct formed remains activated by the catalyst, potentially allowing for a subsequent intramolecular cyclization or reaction with another electrophile in the same pot.

Table 1: Guanidinyl-Thiourea Catalyzed Michael Addition of Diethylmalonate to trans-β-Nitrostyrene nih.govresearchgate.net Reaction Conditions: Guanidine-thiourea catalyst (20 mol%), diethylmalonate, trans-β-nitrostyrene, toluene, room temperature, 2 hours.

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Guanidine-Thiourea 7 | 66 | 5 |

| Modified Catalyst (Proposed) | N/A | >5 (Predicted) |

Data sourced from studies focused on catalyst development and mechanistic understanding, which noted high activity but low enantioselectivity for this specific reaction, attributed to the catalyst's high flexibility. nih.gov

Role of Thiourea in Metal-Catalyzed Systems

Beyond its use as a standalone organocatalyst, the N-(aminoiminomethyl)thiourea structure can serve as a versatile ligand in metal-catalyzed systems. Thioureas, with their sulfur and nitrogen donor atoms, readily coordinate with a variety of transition metals, including copper, nickel, zinc, silver, and gold. rsc.orgnih.gov The resulting metal complexes can exhibit unique structural, electronic, and catalytic properties distinct from the free ligand. rsc.org

The synthesis of metal complexes with N,N'-substituted thiourea ligands has been extensively studied. For example, reactions with copper(II) salts often result in the in-situ reduction of the metal center to form stable copper(I) complexes where the thiourea ligand coordinates in a tetrahedral or trigonal planar geometry. rsc.org Similarly, complexes with Ni(II) and Zn(II) have been synthesized and characterized. rsc.org In some cases, the metal complex itself is the active species in a catalytic cycle, such as in the enantioselective hydride transfer reduction of ketones catalyzed by ruthenium-thiourea complexes. researchgate.net

Furthermore, thioureas are key substrates in certain metal-catalyzed reactions. A notable example is the photocatalytic conversion of thioureas into the corresponding guanidines using a Ru(bpy)₃Cl₂ catalyst under visible light. organic-chemistry.orgacs.org This reaction proceeds through a proposed carbodiimide (B86325) intermediate formed after a single-electron transfer process involving the metal photocatalyst. acs.org The ability of the guanidinyl-thiourea scaffold to act as a multidentate ligand, binding through its various nitrogen and sulfur atoms, makes it a promising component for the design of novel metal-based catalysts and functional materials.

Coordination Chemistry and Ligand Properties of Thiourea

N-(aminoiminomethyl)thiourea is a ligand of significant interest due to its multiple donor sites, which allows for diverse coordination behaviors in the formation of metal complexes. mdpi.com Its structural flexibility enables it to act as a neutral molecule or as a monoanionic or dianionic ligand, leading to a rich and varied coordination chemistry. researchgate.net

Coordination through Hard and Soft Donor Atoms (Sulfur, Nitrogen)

N-(aminoiminomethyl)thiourea possesses both hard (nitrogen) and soft (sulfur) donor atoms, a key feature dictating its coordination preferences with different metal ions. isca.me The thiocarbonyl sulfur atom is a soft donor and readily coordinates to soft metal ions. researchgate.net Conversely, the nitrogen atoms of the amino and imino groups are hard donors, favoring coordination with hard metal ions. This dual nature allows for the formation of stable complexes with a broad spectrum of metals. In many instances, coordination occurs through the sulfur atom of the thiocarbonyl group, as evidenced by shifts in the C=S stretching frequency in the infrared spectra of the resulting complexes. mdpi.comresearchgate.net

Investigation of Monodentate, Bidentate, and Multidentate Coordination Modes

The versatility of N-(aminoiminomethyl)thiourea as a ligand is further demonstrated by its ability to adopt various coordination modes. It can act as a monodentate ligand, typically coordinating through the sulfur atom. mdpi.com However, it can also function as a bidentate ligand, chelating to a metal center through both a sulfur and a nitrogen atom. mdpi.comnih.gov This chelation can lead to the formation of stable four, five, or six-membered metallacyclic rings. iaea.orgresearchgate.net Furthermore, derivatives of thiourea (B124793) have been shown to exhibit multidentate coordination, including bridging modes between two metal centers. mdpi.com The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. waikato.ac.nz

Role of Thiocarbonyl Sulfur in Coordination

The thiocarbonyl sulfur atom plays a pivotal role in the coordination chemistry of N-(aminoiminomethyl)thiourea. nih.gov Its soft nature makes it an excellent donor for a wide range of transition metals. researchgate.net Coordination through the sulfur atom is a common feature in many thiourea-based metal complexes and is often confirmed by spectroscopic techniques. For instance, in the 13C NMR spectra of palladium(II) complexes, an upfield shift of the >C=S resonance is consistent with sulfur coordination. researchgate.net Similarly, changes in the infrared stretching frequency of the C=S bond provide strong evidence for its involvement in complex formation. mdpi.com

Synthesis and Structural Elucidation of Thiourea Metal Complexes

The synthesis of metal complexes with N-(aminoiminomethyl)thiourea and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.govksu.edu.tr The resulting complexes can be isolated as crystalline solids and their structures elucidated using a variety of analytical techniques.

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry. researchgate.neteurjchem.com Spectroscopic methods are also crucial for characterization. Infrared (IR) spectroscopy helps to identify the coordination sites by observing shifts in the vibrational frequencies of functional groups like C=S and N-H upon complexation. mdpi.comeurjchem.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the ligand environment in solution. eurjchem.comcore.ac.uk For paramagnetic complexes, other techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements are employed. researchgate.netisca.me

Specific Metal Ion Complexation Studies

The coordinating ability of N-(aminoiminomethyl)thiourea and its derivatives has been investigated with a variety of metal ions, leading to the synthesis and characterization of a wide range of complexes.

| Metal Ion | Coordination Details | References |

| Co(II) | Cobalt(II) complexes have been synthesized and characterized, often exhibiting tetrahedral or octahedral geometries depending on the specific ligand and reaction conditions. researchgate.netisca.meksu.edu.tr | researchgate.netisca.meksu.edu.tr |

| Cu(II) | Copper(II) complexes are readily formed and have been studied for their structural diversity, with some showing dimeric structures. nih.govnih.gov | nih.govnih.gov |

| Ni(II) | Nickel(II) complexes with thiourea derivatives can be mononuclear and diamagnetic, with the ligand coordinating as a bidentate NS donor. core.ac.uk | core.ac.uk |

| Pd(II) | Palladium(II) readily forms square planar complexes with thiourea ligands, which can coordinate in both monodentate and bidentate fashions. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

| Pt(II) | Platinum(II) complexes have been synthesized, and their structures have been determined, often revealing square planar geometries with the thiourea derivative acting as a bidentate ligand. eurjchem.comnih.govresearchgate.netajol.info | eurjchem.comnih.govresearchgate.netajol.info |

| Rh | Organometallic rhodium(III) complexes with functionalized thiourea ligands have been prepared, demonstrating how steric factors can influence isomerization and coordination modes. waikato.ac.nz | waikato.ac.nz |

| Ir | Iridium complexes, including cyclometalated iridium(III) compounds, have been synthesized with thiourea-based ligands for various applications. korea.ac.krresearchgate.netnih.gov | korea.ac.krresearchgate.netnih.gov |

| Tc | The coordination chemistry of technetium with thiourea has been explored, revealing the formation of Tc(III) and Tc(IV) complexes. nih.govresearchgate.net For instance, the main product of the reaction between technetium and thiourea is often the [TcTu5X]X2 complex. nih.gov | nih.govresearchgate.net |

| Mo | While less common, the interaction of molybdenum with thiourea-type ligands is an area of interest. |

Metallacyclic Chemistry of Thiourea Monoanion and Dianion Ligands

Beyond coordination as a neutral molecule, N-(aminoiminomethyl)thiourea can be deprotonated to form monoanionic or dianionic species, which then act as powerful chelating agents. This deprotonation typically occurs at the nitrogen atoms, allowing for the formation of stable metallacyclic structures.

For example, acylthiourea derivatives have been shown to coordinate as dianionic ligands, forming stable six-membered M-S-C-N-C-O ring chelates. researchgate.net The formation of these metallacycles is a key feature of the coordination chemistry of deprotonated thiourea ligands and contributes significantly to the stability and properties of the resulting complexes. The investigation of these metallacyclic compounds has been extended to various metals, including platinum(II) and organometallic ruthenium(II), iridium(III), and rhodium(III) complexes. waikato.ac.nz In these systems, the interplay of steric and electronic factors can influence the formation of different isomers. waikato.ac.nz

Supramolecular Interactions within Thiourea-Metal Complex Systems

Hydrogen bonding is a predominant feature in the crystal structures of thiourea-based metal complexes. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and coordinated anions (like halides) act as effective acceptors. nih.govnih.govnih.gov This leads to the formation of extensive intra- and intermolecular hydrogen-bonding networks that stabilize the crystal lattice. nih.govnih.gov

In many thiourea derivative complexes, N-H···S hydrogen bonds are a recurring motif, leading to the formation of dimeric or polymeric structures. nih.govnih.gov For instance, in the crystal structures of some N,N'-disubstituted thioureas, one N-H bond engages in an intramolecular hydrogen bond, while the other forms an intermolecular N-H···S interaction with an adjacent molecule. nih.gov The presence of metal ions and their associated counter-ions introduces further possibilities for hydrogen bonding. In halide complexes of sterically hindered thiourea ligands, intramolecular hydrogen bonds between the thiourea N-H groups and the halide ligands (N-H···X, where X = Cl, Br) are frequently observed. nih.govnih.gov These interactions can influence the geometry around the metal center and stabilize specific conformations of the ligand. nih.gov The strength and nature of these hydrogen bonds can be subtly tuned by the substituents on the thiourea backbone, affecting spectroscopic properties such as the chemical shift of the N-H protons in NMR spectra and the stretching frequencies in IR spectra. nih.govnih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 60.4 |

| Cl···H/H···Cl | 19.2 |

| C···H/H···C (C-H···π) | 14.6 |

This table presents the percentage contribution of the most significant intermolecular contacts in a palladium(II) thiourea complex, as determined by Hirshfeld surface analysis. nih.gov

These data clearly indicate that while non-specific H···H contacts are the most abundant, specific, directional interactions like C-H···Cl hydrogen bonds and C-H···π interactions play a crucial role in the supramolecular assembly. nih.gov The C-H···π interactions, in particular, result in characteristic "wings" in the 2D fingerprint plots derived from the Hirshfeld surface. nih.gov

The synergistic effect of these varied non-covalent interactions—hydrogen bonding, C-H···π, and anion-π interactions—is fundamental to the field of supramolecular chemistry. rsc.orgku.edu It allows for the rational design and construction of complex, multi-component assemblies from N-(aminoiminomethyl)thiourea and related ligands, leading to materials with specific structures and potentially novel properties. rsc.org

Supramolecular Chemistry and Molecular Recognition with Thiourea

Hydrogen Bonding Interactions in Thiourea-Containing Systems

Hydrogen bonding is a primary directional force in the assembly of thiourea-containing systems. The N-H protons of the thiourea (B124793) moiety are sufficiently acidic to form strong hydrogen bonds with a variety of acceptor atoms, including oxygen, nitrogen, and halides. wikipedia.orgu-tokyo.ac.jp The presence of both the thiourea and the aminoimino groups in N-(aminoiminomethyl)thiourea provides multiple sites for these interactions, leading to the formation of intricate and stable supramolecular structures.

Principles of Self-Assembly Mediated by Thiourea Hydrogen Bonding

The self-assembly of molecules containing the thiourea functional group is largely dictated by the formation of robust and directional hydrogen bonds. nih.gov The two N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual functionality allows for the creation of well-defined one-, two-, and three-dimensional networks. nih.gov

Design of Directional Binding Sites in Thiourea Receptors

The directional nature of the hydrogen bonds originating from the thiourea N-H groups is a key feature in the design of receptors for molecular recognition. u-tokyo.ac.jpnih.gov By strategically positioning the thiourea unit within a larger molecular framework, it is possible to create pre-organized cavities or clefts that are complementary in size and shape to a specific guest molecule.

The acidity of the N-H protons, and thus the strength of the hydrogen bonds they can form, can be modulated by the electronic properties of the substituents attached to the thiourea nitrogen atoms. Electron-withdrawing groups enhance the acidity of the N-H protons, leading to stronger binding of guest species. wikipedia.org This principle has been widely exploited in the development of highly selective receptors for anions and other electron-rich molecules. The clamp-like, double hydrogen-bonding motif is a particularly effective strategy for achieving high affinity and selectivity in these systems. wikipedia.org

Anion Recognition and Binding Studies

The ability of thiourea derivatives to bind anions has been a major focus of research in supramolecular chemistry. The neutral charge of these receptors, combined with their strong hydrogen-bonding capabilities, makes them particularly attractive for the recognition of negatively charged species in various chemical and biological contexts. u-tokyo.ac.jpnih.gov

Mechanisms of Anion Binding and Selectivity Profiles

The primary mechanism of anion binding by thiourea-based receptors is through the formation of multiple hydrogen bonds between the thiourea N-H protons and the anion. nih.govnih.gov The geometry and basicity of the anion play a crucial role in determining the strength and selectivity of the interaction. For instance, trigonal planar oxoanions like acetate (B1210297) and dihydrogen phosphate (B84403) can form a complementary three-point hydrogen bonding interaction with a receptor that presents three N-H donors in a suitable spatial arrangement. elsevierpure.comfrontiersin.org

The selectivity of a thiourea receptor for a particular anion can be fine-tuned by altering the steric and electronic properties of the receptor. Receptors with rigid backbones often exhibit higher selectivity as they are less able to adapt their conformation to bind different anions. The selectivity profile for halides typically follows the order of their basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. frontiersin.org Similarly, for oxoanions, the binding affinity often correlates with their pKa values. frontiersin.org In some cases, the binding event can lead to the deprotonation of the thiourea receptor, especially when interacting with highly basic anions like fluoride (B91410). nih.govresearchgate.net

Role of Thiocarbonyl Groups in Enhanced Anion Binding Affinity

The thiocarbonyl (C=S) group plays a crucial role in enhancing the anion binding affinity of thiourea-based receptors compared to their urea (B33335) (C=O) analogues. nih.gov This enhancement is attributed to the increased acidity of the thiourea N-H protons. nih.gov Quantum chemical calculations have revealed that this phenomenon is not simply due to the relative electronegativities of sulfur and oxygen, but rather the effective steric size of the chalcogen atom. wikipedia.org

The greater acidity of the thiourea protons leads to the formation of stronger hydrogen bonds with anionic guests, resulting in higher association constants. elsevierpure.com This effect is particularly pronounced for anions that are strong hydrogen bond acceptors. The enhanced acidity also makes thiourea derivatives more susceptible to deprotonation in the presence of highly basic anions, a process that can be exploited for colorimetric or fluorometric sensing applications. researchgate.netrsc.org

Design and Application of Macrocyclic Thiourea Receptors

Incorporating thiourea units into macrocyclic frameworks leads to receptors with enhanced binding affinities and selectivities due to the "macrocyclic effect." This effect arises from the pre-organization of the binding sites within the macrocycle, which reduces the entropic penalty associated with guest binding.

Macrocyclic thiourea receptors have been designed to bind a variety of guests, including anions and ion pairs. jyu.fi The size and shape of the macrocyclic cavity can be tailored to selectively encapsulate specific guests. For example, macrocyclic bis-thioureas have been developed as highly effective catalysts for stereospecific glycosylation reactions, where they are proposed to simultaneously activate both the electrophile and the nucleophile through cooperative hydrogen bonding. nih.gov Oxoazamacrocycles functionalized with multiple thiourea arms have also been shown to act as selective chromogenic chemosensors for anions like dihydrogenphosphate. nih.gov The synthesis and complexation studies of these macrocyclic receptors are an active area of research, with potential applications in catalysis, sensing, and materials science. jyu.fi

Table of Binding Constants for Thiourea-Based Receptors

| Receptor | Anion | Binding Constant (K) / M⁻¹ | Solvent | Reference |

|---|---|---|---|---|

| MT4N | F⁻ | 10⁵.⁹⁸ | DMSO | nih.gov |

| L₁ (thiourea-based) | F⁻ | High Affinity | Not Specified | frontiersin.org |

| L₁ (thiourea-based) | Cl⁻ | Moderate Affinity | Not Specified | frontiersin.org |

| L₁ (thiourea-based) | Br⁻ | Weak Affinity | Not Specified | frontiersin.org |

| L₁ (thiourea-based) | I⁻ | Weak Affinity | Not Specified | frontiersin.org |

| L₁ (thiourea-based) | H₂PO₄⁻ | High Affinity | Not Specified | frontiersin.org |

| L₁ (thiourea-based) | HSO₄⁻ | Moderate Affinity | Not Specified | frontiersin.org |

| L₁ (thiourea-based) | NO₃⁻ | Weak Affinity | Not Specified | frontiersin.org |

| L₁ (thiourea-based) | ClO₄⁻ | Weak Affinity | Not Specified | frontiersin.org |

| N-(Anilino)-N'-phenylthioureas | AcO⁻ | 10⁶ - 10⁷ | MeCN | nih.gov |

| N-(o-Methoxybenzamido)thioureas | AcO⁻ | > 10⁷ | MeCN | xmu.edu.cnnih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| N-(aminoiminomethyl)thiourea |

| Guanylthiourea (B104047) |

| Acetate |

| Dihydrogen phosphate |

| Fluoride |

| Chloride |

| Bromide |

| Iodide |

| Hydrogen sulfate |

| Nitrate (B79036) |

| Perchlorate |

| N-(Anilino)-N'-phenylthiourea |

| N-(o-Methoxybenzamido)thiourea |

| N-(Acetamido)-N'-phenylthiourea |

| MT4N |

Crystal Engineering Utilizing Thiourea Hydrogen-Bonding Motifs

The strategic construction of crystalline materials, known as crystal engineering, leverages the predictable nature of intermolecular interactions to create ordered solid-state structures with desired properties. Within this field, the thiourea moiety, and by extension, the N-(aminoiminomethyl)thiourea scaffold, serves as a powerful and versatile building block due to its robust hydrogen-bonding capabilities.

Thiourea as a Design Element for Crystalline Organic Solids

The thiourea group is a cornerstone in the design of crystalline organic solids, primarily owing to its capacity to form strong and directional hydrogen bonds. The N-H groups of the thiourea act as hydrogen bond donors, while the sulfur atom serves as a hydrogen bond acceptor. This functionality allows for the self-assembly of molecules into predictable supramolecular architectures. wikipedia.org

In N,N'-disubstituted thioureas, a common and well-studied hydrogen-bonding motif is the formation of one-dimensional chains. These chains are typically stabilized by N-H···S hydrogen bonds. The geometry of these chains can be influenced by the nature of the substituents on the nitrogen atoms. For instance, a notable difference is observed between urea and thiourea derivatives; thiourea chains often exhibit a zigzag shape, a consequence of the sidewise approach of the N-H donors to the thiocarbonyl acceptor. nih.gov This structural feature is a key consideration in the rational design of more complex crystalline networks.

The predictability of these hydrogen-bonding patterns allows for the design of more elaborate structures, such as ribbons or layers, by incorporating additional functional groups or linkers into the thiourea-containing molecules. The steric bulk of the substituents can also be used to control the formation of specific hydrogen-bond motifs, providing a powerful tool for manipulating crystal structures.

The fundamental properties of the thiourea molecule, such as its planarity and the C=S and C-N bond distances (approximately 1.71 Å and 1.33 Å, respectively), are crucial to its role in crystal engineering. core.ac.uk These structural parameters influence the geometry and stability of the resulting hydrogen-bonded assemblies.

Formation of Diverse Hydrogen-Bonded Networks in Solid State

The N-(aminoiminomethyl)thiourea structure, with its multiple hydrogen bond donors (N-H groups) and acceptors (S and N atoms), has the potential to form a wide variety of intricate hydrogen-bonded networks in the solid state. While specific studies on the crystal structure of N-(aminoiminomethyl)thiourea are not extensively documented in the reviewed literature, the principles can be inferred from related thiourea derivatives.

In the solid state, thiourea derivatives can form various motifs beyond simple chains, including dimers and more complex three-dimensional networks. The specific network formed is dependent on factors such as the substitution pattern, the presence of other functional groups capable of hydrogen bonding, and the crystallization conditions. For instance, the crystal structure of thiourea nitrate is composed of layers of molecules linked by a network of hydrogen bonds. nih.gov Similarly, guanidinium (B1211019) salts, which share the guanidinium group with N-(aminoiminomethyl)thiourea, are known to form extensive hydrogen-bonded networks with anions, creating robust crystalline lattices.

The ability of the thiourea moiety to participate in C-H···S interactions, in addition to the stronger N-H···S bonds, further diversifies the possible supramolecular assemblies. These weaker interactions can play a significant role in the fine-tuning of the crystal packing.

Co-crystallization Strategies Involving Thiourea

Co-crystallization has emerged as a prominent strategy in crystal engineering to modify the physicochemical properties of solid materials, particularly for active pharmaceutical ingredients (APIs). This technique involves combining two or more different neutral molecules in a single crystal lattice in a stoichiometric ratio. Thiourea and its derivatives are excellent candidates for co-crystal formers due to their strong hydrogen-bonding capabilities.

The fundamental principle behind using thiourea in co-crystallization is the formation of robust and predictable hydrogen-bonded synthons between the thiourea group and a complementary functional group on the co-former molecule. Common co-formers include carboxylic acids, amides, and other molecules with hydrogen bond donor or acceptor sites.

Several methods are employed to prepare co-crystals, including:

Solution Crystallization: This traditional method involves dissolving stoichiometric amounts of the API and the co-former in a suitable solvent and allowing the co-crystal to form upon solvent evaporation or cooling. mdpi.com

Grinding: Both neat (dry) grinding and liquid-assisted grinding (LAG) are mechanochemical methods that have proven effective in screening for and producing co-crystals. LAG involves the addition of a small amount of a liquid to facilitate the co-crystal formation.

Slurry Co-crystallization: In this method, a suspension of the API and co-former is stirred in a solvent in which they have limited solubility. The co-crystal, being the most stable solid phase, will crystallize from the slurry. nih.gov

Sonocrystallization: The use of ultrasound can induce nucleation and crystallization, providing another avenue for the formation of co-crystals. nih.gov

A key advantage of co-crystallization is the potential to improve properties such as solubility, dissolution rate, stability, and bioavailability of an API without altering its chemical structure. For instance, co-crystals of the non-steroidal anti-inflammatory drug 4-aminophenazone have been developed to enhance its biophysical properties. nih.gov While specific examples of co-crystals involving N-(aminoiminomethyl)thiourea were not prominent in the surveyed literature, the principles established with other thiourea and urea derivatives demonstrate the high potential of this strategy. nih.gov

DNA Interaction Studies with Ferrocenyl Thiourea Derivatives

The interaction of small molecules with DNA is a cornerstone of the development of new therapeutic agents, particularly in the field of oncology. Ferrocene-containing compounds have garnered significant interest in this area due to their unique electrochemical properties, which can be exploited for both diagnostics and therapy. The incorporation of a ferrocenyl group into a thiourea scaffold that can recognize and bind to DNA presents a promising strategy for designing novel anticancer agents.

In a recent study, novel ferrocene-containing thiazolidine-2,4-dione derivatives were shown to bind to the minor groove of DNA. This interaction was found to induce DNA damage and interfere with DNA repair mechanisms in triple-negative breast cancer cells. The binding constants (Kb) for two of the most active compounds, OY25 and OY29, were determined to be 4.96 × 10³ M⁻¹ and 9.10 × 10³ M⁻¹, respectively, as determined by UV-Vis absorption titration with calf thymus DNA (CT-DNA).

The following table summarizes the DNA binding constants for these ferrocenyl thiazolidine-2,4-dione derivatives.

| Compound | Binding Constant (Kb) [M-1] |

| OY25 | 4.96 x 10³ |

| OY29 | 9.10 x 10³ |

| Data sourced from in silico docking analysis and competitive DNA binding fluorescence-based assays. |

These findings highlight the potential of ferrocenyl thiourea derivatives as DNA-targeting agents. The ferrocenyl group itself can play a crucial role in the biological activity of these compounds. The redox activity of the iron center can lead to the generation of reactive oxygen species (ROS) in close proximity to the DNA, causing oxidative damage. Furthermore, the lipophilicity of the ferrocene (B1249389) moiety can enhance cellular uptake and localization.

Studies on other classes of thiourea derivatives, such as 1,10-phenanthroline (B135089) thiosemicarbazones, have also demonstrated their ability to selectively stabilize G-quadruplex DNA structures, which are found in telomeric regions and are a key target in cancer therapy. While not ferrocene-based, these studies underscore the versatility of the thiourea scaffold in designing DNA-binding agents. The combination of the DNA-binding properties of the thiourea moiety and the electrochemical activity of the ferrocene group offers a powerful platform for the development of new and effective anticancer drugs.

Computational and Theoretical Studies of Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic structure, stability, and reactivity of N-(aminoiminomethyl)thiourea. Studies have utilized these methods to analyze its various isomeric forms and predict its behavior in different chemical environments.

An in-depth analysis of guanylthiourea (B104047) (GTU) using quantum chemical methods has identified two primary tautomeric classes: thione and thiol forms. nih.govresearchgate.net Within these classes, various isomers exist, with their stability being influenced by factors such as π-electron conjugation and intramolecular hydrogen bonds. nih.govresearchgate.net The most stable conformer is a thione form, designated as GTU-1. nih.govresearchgate.net

The interconversion between the most stable thione (GTU-1) and the most stable thiol (GTU-t1) conformers is a significant aspect of its reactivity. This transformation is proposed to occur through a bimolecular process that involves the protonation of the sulfur atom, followed by rotation around the C-N bond and subsequent deprotonation. nih.govresearchgate.net

The site of protonation in guanylthiourea is dependent on the surrounding medium. In the gaseous phase, the sulfur atom is the preferred site for protonation. nih.govresearchgate.net However, in an aqueous environment, the N4 nitrogen atom becomes the favored protonation site. nih.govresearchgate.net This difference in protonation behavior is crucial for understanding its interactions in biological systems.

Furthermore, the mechanism of S-alkylation of guanylthiourea has been investigated, which is relevant for the formation of its derivatives. This reaction is thought to proceed via a bimolecular mechanism where an alkyl cation attacks the sulfur atom. nih.govresearchgate.net This is followed by C-N bond rotation and deprotonation to form the alkylated guanylthiourea, which is an alkylated analog of the thiol isomer. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

While specific QSAR studies focusing solely on N-(aminoiminomethyl)thiourea are not extensively documented in publicly available literature, the broader class of thiourea (B124793) derivatives has been the subject of numerous QSAR investigations. These studies aim to establish a mathematical relationship between the chemical structure of thiourea derivatives and their biological activity, which can then be used to predict the activity of new compounds.

QSAR studies on thiourea derivatives frequently employ both 2D and 3D methodologies. 2D-QSAR models correlate biological activity with 2D descriptors such as physicochemical properties (e.g., lipophilicity, electronic effects) and topological indices. For instance, a QSAR study on a series of thiourea derivatives as anti-hepatitis C virus (HCV) agents found that their activity was significantly correlated with their hydrophobic properties and certain structural indicators. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D structural features of the molecules. nih.govresearchgate.netnih.govnih.gov These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlate these fields with their biological activities. For a series of thiourea analogs as influenza virus neuraminidase inhibitors, CoMFA and CoMSIA models were successfully developed. nih.gov These models help in visualizing the regions around the molecule where modifications would likely lead to an increase or decrease in activity. For example, the contour maps generated from these analyses can indicate where bulky groups are favored (steric field) or where positive or negative charges are preferred (electrostatic field). researchgate.netnih.gov

Table 1: Common QSAR Methodologies Applied to Thiourea Derivatives

| Methodology | Description | Key Descriptors |

| 2D-QSAR | Correlates biological activity with 2D molecular descriptors. | Hydrophobicity (logP), Molar Refractivity, Electronic Parameters, Indicator Variables. nih.govfarmaciajournal.com |

| CoMFA | Comparative Molecular Field Analysis. Calculates steric and electrostatic fields. nih.govresearchgate.netnih.govnih.gov | Steric Fields, Electrostatic Fields. nih.govresearchgate.netnih.govnih.gov |

| CoMSIA | Comparative Molecular Similarity Indices Analysis. Calculates similarity indices for different fields. nih.govresearchgate.netnih.govnih.gov | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor Fields. nih.govresearchgate.netnih.govnih.gov |

The reliability and predictive power of QSAR models are assessed through rigorous statistical validation. Key statistical parameters are used to evaluate the goodness-of-fit and the predictive ability of the developed models.

Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. The conventional correlation coefficient (r²) measures the fit of the model to the training set data. nih.gov

External validation is crucial for assessing the model's ability to predict the activity of new, untested compounds. This involves splitting the dataset into a training set (to build the model) and a test set (to validate it). The predictive ability is then evaluated by how well the model predicts the activities of the test set compounds. For a QSAR study on anti-HCV thiourea derivatives, the training set showed a correlation coefficient (r) of 0.926 and a cross-validated correlation coefficient (q²) of 0.83. nih.gov

Table 2: Statistical Parameters for Validation of QSAR Models for Thiourea Derivatives

| Parameter | Description | Typical Acceptable Value |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (Predictive r² for test set) | Measures the predictive power of the model for an external test set. | > 0.6 |

These validated QSAR models can then be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially enhanced biological activity.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(aminoiminomethyl)thiourea and its derivatives, molecular docking studies are crucial for understanding their interactions with biological targets at a molecular level.

Molecular docking studies on thiourea derivatives have revealed key interactions with various biological targets, such as enzymes and receptors. biointerfaceresearch.comnih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The thiourea moiety itself is a versatile hydrogen-bonding unit, with the N-H groups acting as hydrogen bond donors and the sulfur atom capable of acting as a hydrogen bond acceptor. biointerfaceresearch.com

For example, in studies of thiourea analogs as inhibitors of influenza virus neuraminidase, docking results indicated that hydrogen bonding and electrostatic interactions were highly correlated with inhibitory activity. nih.gov Similarly, molecular docking of thiourea derivatives with DNA gyrase, an antibacterial target, has shown that these compounds can fit into the active site and form crucial interactions. nih.gov The specific amino acid residues involved in these interactions can be identified, providing a detailed picture of the binding mode. The bioactivity of thiourea derivatives is often linked to the nitrogen as a hydrogen-bond donor, the sulfur for complementary binding, and other substituents that enhance binding. biointerfaceresearch.com

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its receptor. This binding affinity is often expressed as a binding energy or a docking score, with lower values typically indicating a more favorable interaction. While these scores are approximations, they are valuable for ranking potential drug candidates and for comparing the binding of different derivatives within a series.

Docking studies of thiourea derivatives have been used to predict their binding affinities for various targets. For instance, in the case of influenza neuraminidase inhibitors, a strong correlation was found between the predicted binding affinity (total score) and the experimental pIC₅₀ values. nih.gov This indicates that the docking protocol was successful in predicting the relative potencies of the compounds.

By analyzing the predicted binding poses and affinities, researchers can make informed decisions about which structural modifications are likely to improve binding and, consequently, biological activity. This iterative process of computational design, synthesis, and biological testing is a cornerstone of modern drug discovery.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of conformational landscapes, stability, and the dynamic behavior of molecular systems, which is crucial for understanding their biological function and interactions. nih.govresearchgate.net

Molecular dynamics simulations have been employed to investigate the conformational preferences and dynamic stability of various thiourea derivatives. nih.gov These simulations can reveal the different spatial arrangements (conformations) that a molecule can adopt and the energetic favorability of each. For instance, MD simulations have shown that for some biologically active molecules, certain conformations may be more stable or more prone to transitioning to other states, which can be critical for their mechanism of action. nih.gov

The stability of thiourea derivatives has also been studied under different environmental conditions, such as varying pH levels, exposure to oxygen, and sunlight, using spectroscopic methods, which can be correlated with computational models. nih.gov For example, a study on N-alkyl-N'-(sodium p-aminobenzenesulfonate) thiourea derivatives examined their stability in acidic, neutral, and basic media over time. nih.gov Such studies help in understanding the intrinsic stability of the thiourea scaffold and how it is influenced by different substituents and environments.

In the context of drug design, understanding the conformational dynamics is essential. For example, in the development of non-nucleoside inhibitors of HIV-1 reverse transcriptase, computer models of the binding pocket are used to rationally design thiourea compounds. nih.gov These models account for changes in the binding pocket's size and shape due to mutations, highlighting the importance of dynamic conformational considerations. nih.gov Similarly, MD simulations have been used to study the binding properties of thiourea derivatives to receptors like the gibberellin receptor GID1A, providing insights into their structure-activity relationships. nih.gov

The following table summarizes findings from a study on the stability of thiourea derivatives under different conditions.

| Medium | pH | Influencing Factors |

| Acidic | 4.00 | Storage time, oxygen, sunlight |

| Neutral | 7.00 | Storage time, oxygen, sunlight |

| Basic | 10.00 | Storage time, oxygen, sunlight |